2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2E)-, also known as 3-methylpentyl 2-methylcrotonate, is an organic compound with the molecular formula and a molecular weight of approximately 184.27 g/mol. This compound is classified as an ester, derived from the reaction between 3-methylpentanol and 2-methylcrotonic acid. It is recognized for its pleasant aroma, making it valuable in the fragrance and flavor industries .
The synthesis of 3-methylpentyl 2-methylcrotonate typically involves an esterification reaction, where 3-methylpentanol reacts with 2-methylcrotonic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the ester product.
The molecular structure of 2-butenoic acid, 2-methyl-, 3-methylpentyl ester, (2E)- can be represented through various chemical notations:
Property | Value |
---|---|
Molecular Formula | C11H20O2 |
Molecular Weight | 184.27 g/mol |
Canonical SMILES | CCC(C)CCOC(=O)C(=CC)C |
InChI | InChI=1S/C11H20O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h6,9H,5,7-8H2,1-4H3/b10-6+ |
3-Methylpentyl 2-methylcrotonate can undergo several chemical reactions:
The mechanism of action for 3-methylpentyl 2-methylcrotonate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, this compound binds to specific receptors that trigger a signal transduction pathway leading to the perception of its characteristic aroma. In enzymatic reactions, the cleavage of the ester bond occurs via esterases, releasing the corresponding alcohol and carboxylic acid .
Property | Value |
---|---|
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
The specific boiling point and density values are not provided in available literature but are essential for practical applications.
3-Methylpentyl 2-methylcrotonate finds various applications primarily within the fragrance and flavor industries due to its pleasant aroma. It can be used as a flavoring agent in food products or as a fragrance component in perfumes and other scented products. Additionally, it may have potential uses in scientific research related to organic synthesis and fragrance chemistry .
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